molecular formula C7H2BrF3O2 B021312 3-Bromo-2,4,5-trifluorobenzoic acid CAS No. 104222-42-6

3-Bromo-2,4,5-trifluorobenzoic acid

Cat. No. B021312
M. Wt: 254.99 g/mol
InChI Key: VWVLSESGZBAPHA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The continuous flow synthesis of 2,4,5-trifluorobenzoic acid, closely related to 3-Bromo-2,4,5-trifluorobenzoic acid, has been achieved via sequential Grignard exchange and carboxylation reactions using microreactors. This process involves the generation of an aryl-Grignard reagent followed by its reaction with gaseous CO2, leading to high yield and purity of the product after simple and extractive workup. The use of microflow systems facilitates these reactions, demonstrating the efficiency of modern synthetic methodologies in producing complex fluorinated compounds (Deng et al., 2015).

Molecular Structure Analysis

Studies on molecular recognition involving derivatives of dihydroxybenzoic acid and their bromo derivatives with N-donor compounds have provided insights into the molecular structure and interactions of these compounds. Such analyses highlight the importance of hydrogen bonding in the formation of supramolecular assemblies, which are crucial for understanding the chemical behavior of 3-Bromo-2,4,5-trifluorobenzoic acid and related molecules (Varughese & Pedireddi, 2006).

Chemical Reactions and Properties

The preparation of 3-bromo-2,4,5-trifluorobenzoic acid and its conversion to 8-bromoquinolonecarboxylic acids demonstrate the compound's reactivity and potential as an intermediate for pharmaceutical synthesis. This process involves the preparation of key intermediates and showcases the compound's versatility in organic synthesis (Renau, Sanchez, & Domagala, 1996).

Scientific Research Applications

  • It is used for producing lithium 3-chloro/bromo-2-lithiobenzoates, which can be employed in electrophilic quenching (Gohier & Mortier, 2003).

  • This compound serves as a key intermediate in the synthesis of 8-bromo-4-oxo-3-quinolinecarboxylic acids (Renau, Sanchez & Domagala, 1996).

  • It is crucial in the selective conversion of 1,3-difluorobenzene into various benzoic acids and bromobenzoic acids (Schlosser & Heiss, 2003).

  • This acid is a useful intermediate for synthesizing quinolone antibacterials (Turner & Suto, 1993).

  • Its derivatives are helpful in scientific research for their preparation and general methods for their preparation (Cavill, 1945).

Safety And Hazards

The compound is classified under GHS07 for safety . It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

3-bromo-2,4,5-trifluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF3O2/c8-4-5(10)2(7(12)13)1-3(9)6(4)11/h1H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWVLSESGZBAPHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)Br)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80382533
Record name 3-Bromo-2,4,5-trifluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2,4,5-trifluorobenzoic acid

CAS RN

104222-42-6
Record name 3-Bromo-2,4,5-trifluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3-bromo-2,4,5-trifluorobenzamide (8.7 g) and 18N-sulfuric acid (50 ml) was stirred at 100° C. for 4 hours, and then poured into ice water (200 ml). The resulting precipitate was collected by filtration and recrystallized from dichloro-methane-n-hexane to give the title compound (6.9 g), mp 125°-127° C.
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
TE Renau, JR Sanchez… - Journal of heterocyclic …, 1996 - Wiley Online Library
A series of 8‐bromo‐4‐oxo‐3‐quinolinecarboxylic acids was prepared via the borate ester, 8. The key intermediate in the synthesis of the final products 10a‐10d was 3‐bromo‐2,4,5‐…
Number of citations: 7 onlinelibrary.wiley.com
VS Anjusha, SS Hegde, TS Mahesh - Physics Letters A, 2016 - Elsevier
NMR quantum simulators have been used for studying various quantum phenomena. Here, using a four-qubit NMR quantum simulator, we investigate the recently postulated quantum …
Number of citations: 11 www.sciencedirect.com
毛利岳人, 徳村潤, 河内真一郎, 福井英人… - Journal of Pesticide …, 2002 - jlc.jst.go.jp
New 2-phenylbenzazole derivatives, thirteen benzoxazoles and eight benzothiazoles, were synthesized, and their acaricidal activities measured against the two-spotted spider mite (…
Number of citations: 13 jlc.jst.go.jp
SS Hegde, TS Mahesh - arXiv preprint arXiv:1509.03963, 2015 - arxiv.org
Quantum simulators based on nuclear spin-systems controlled by NMR techniques have been used for studying various quantum phenomena. In this work, using a four-qubit NMR …
Number of citations: 0 arxiv.org
VS Anjusha - 2019 - sites.iiserpune.ac.in
Quantum computer is known as the” holy grail of science”. Many groups and companies are making great efforts to build a quantum computer. Quantum simulation is one of the key …
Number of citations: 0 sites.iiserpune.ac.in
U Petersen, T Schenke - Quinolone antibacterials, 1998 - Springer
Numerous reviews have been published to date on the structure-activity relationships of quinolones (Andriole 1988; Asahina et al. 1992; Domagala 1994; Mitscher et al. 1990, 1993; R…
Number of citations: 9 link.springer.com
毛利岳人, 徳村潤, 河内真一郎, 福井英人… - Journal of Pesticide …, 2002 - jstage.jst.go.jp
新規な 2-フェニルベンゾオキサゾールおよびチアゾール誘導体を合成し, それらのナミハダニに対する 殺ダニ活性を調べた. ベンゾアゾール環上の置換基の有無や, オキサゾールおよびチアゾールの…
Number of citations: 4 www.jstage.jst.go.jp

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